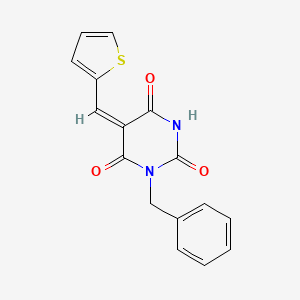![molecular formula C18H21NO3S B5090238 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the pyrrolidine class of drugs and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine possesses a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess analgesic and antipyretic properties by reducing pain and fever, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine in lab experiments is its ability to selectively inhibit the production of prostaglandins without affecting other signaling pathways. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound possesses anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its ability to selectively inhibit the production of prostaglandins makes it a promising candidate for the treatment of a range of diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-5-7-15(8-6-14)18-4-3-13-19(18)23(20,21)17-11-9-16(22-2)10-12-17/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGBJZNMZAVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)